molecular formula C6H6BNO3 B567444 (5-Formylpyridin-2-yl)boronic acid CAS No. 1310404-07-9

(5-Formylpyridin-2-yl)boronic acid

Cat. No. B567444
M. Wt: 150.928
InChI Key: GGOXLPCTWDZMCE-UHFFFAOYSA-N
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Description

“(5-Formylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 . It is a type of boronic acid, which are organic compounds that are important in organic synthesis .


Synthesis Analysis

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(5-Formylpyridin-2-yl)boronic acid” consists of a pyridine ring with a formyl group at the 5-position and a boronic acid group at the 2-position . The molecular weight of this compound is 150.92800 .


Chemical Reactions Analysis

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide .

Scientific Research Applications

Synthesis of Novel Pyridines

(5-Formylpyridin-2-yl)boronic acid plays a crucial role in the synthesis of novel pyridines. A study outlined the use of halopyridinylboronic acids and esters, including 5-formylpyridin-2-yl variants, in the creation of new pyridine libraries through Suzuki cross-coupling reactions. These compounds were synthesized using a regioselective halogen–metal exchange and found to be effective in palladium-catalyzed coupling with aryl halides (Bouillon et al., 2003).

Suzuki Cross-Coupling Reactions

Another study explored the use of anisyl boronic acids, including 5-formylpyridin-2-yl variants, in Suzuki cross-coupling reactions. These reactions were used to generate 2-phenoxy-6-carbonylpyridines, demonstrating a potential route for the synthesis of sterically and electronically variable phenoxy-substituted imino- and methanamino-pyridines, useful in alkene polymerisation catalysis (Davies et al., 2008).

Boron-Based Macrocycle and Dendrimer Construction

A study highlighted the synthesis of boron-based macrocycles and dendrimers, demonstrating the utility of boronic acids like 5-formylpyridin-2-yl in constructing complex nanostructures. These macrocycles showed high diastereoselectivity, and their assembly did not interfere with functional groups such as amino or aldehyde, making them versatile for multicomponent assembly reactions (Christinat, Scopelliti, & Severin, 2007).

Fluorescence-based Analyte Detection

In a unique application, fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including 5-formylpyridin-2-yl variants, were synthesized for detecting diol-containing bioanalytes. These compounds were successful in differentiating various bioanalytes like glucose and dopamine via (19)F NMR spectroscopy, highlighting the potential of boronic acid derivatives in biosensing applications (Axthelm et al., 2015).

Synthesis of Aryl-Substituted Pyridines

5-Iodopyridines, closely related to 5-formylpyridin-2-ylboronic acid, were used in Suzuki–Miyaura coupling reactions to yield aryl-substituted pyridines. This method showed good tolerance to various functional groups, providing a pathway to synthesize functionalized arylpyridines of pharmacological interest (Karadeniz, Zora, & Kilicaslan, 2015).

Future Directions

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, continue to be a topic of research due to their utility in organic synthesis . Future directions may include the development of new synthetic methods and applications, as well as further investigation into their physical and chemical properties .

properties

IUPAC Name

(5-formylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOXLPCTWDZMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290726
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Formylpyridin-2-yl)boronic acid

CAS RN

1310404-07-9
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Formyl-2-pyridinyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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